5-(Propan-2-yl)-1,2,3-thiadiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-propan-2-ylthiadiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3(2)5-4(6(9)10)7-8-11-5/h3H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXHCVGEIKERNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)-1,2,3-thiadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. . This method generates thiadiazole derivatives efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Propan-2-yl)-1,2,3-thiadiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to 1,2,3-thiadiazole-4/5-carboxylic acid:
Herbicidal and Growth Regulation
- 1,2,3-thiadiazole-5-carboxylic acid derivatives exhibit herbicidal and growth regulating activity, making them useful in agriculture for weed suppression . Effective weed suppression is essential for crop growth, product usefulness and improved working conditions, and can enable mechanization and new agricultural methods .
- The invention relates to 1,2,3-thiadiazole-containing heterocyclic compounds with the chemical structural general formula, application of the compounds serving as pesticides, bactericides, anti-plant-virus agents and plant activating agents, and a process for preparing the pesticides, the bactericides, the anti-plant-virus agents and the plant activating agents by mixing the compounds and agriculturally acceptable adjuvants or synergists .
Synthesis and Chemical Properties
- 5-methyl-1,2,3-thiadiazole-4-formoxyl urea compounds can be synthesized and used as pesticides, bactericides, anti-plant-virus agents, and plant activating agents .
- Various synthetic strategies can be used to create 1,2,3-thiadiazole derivatives, including multi-component reactions and ultrasonic-assisted synthesis . These methods allow for the creation of diverse structures with potential biological activities .
Antimicrobial Activity
- Some 1,3,4-thiadiazole derivatives have been used as pesticides in agrochemical chemistry and studied for their antimicrobial activities .
- 5-methyl isophthalic acid, 2,3-thiadiazoles-4-benzoyl urea compound V can be used for control agriculture field, field of forestry, gardening field and the Plant diseases of health field or the control of insect pest of the plant .
Anti-TMV (Tobacco Mosaic Virus) Activity
- The incorporation of a 1,3,4-oxadiazole moiety into 1,2,3-thiadiazoles can significantly increase anti-TMV activity .
Xanthine Oxidase Inhibition and Antioxidant Activity
Mechanism of Action
The mechanism of action of 5-(Propan-2-yl)-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the thiadiazole ring.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs primarily differ in substituents at the 5-position of the thiadiazole ring. Below is a detailed comparison based on molecular properties, substituent effects, and available research data.
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Reactivity and Bioactivity
- Alkyl vs. Aromatic Substituents : The isopropyl group in the target compound confers greater lipophilicity (logP ~2.1 estimated) compared to arylthio derivatives (e.g., 4-methylphenyl sulfanyl analog, logP ~1.8), which may improve bioavailability in hydrophobic environments .
- Sulfur-Containing Substituents : Arylthio groups introduce π-stacking capabilities and redox activity, making these analogs suitable for catalytic or sensor applications .
Biological Activity
5-(Propan-2-yl)-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound that belongs to the thiadiazole family, recognized for its diverse biological and chemical properties. This article explores its biological activity, including antimicrobial, antifungal, anticancer properties, and its potential mechanisms of action.
Chemical Structure and Properties
The compound features a thiadiazole ring with a propan-2-yl group and a carboxylic acid functional group. The presence of sulfur and nitrogen atoms in its structure contributes to its unique reactivity and biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 5-(Propan-2-yl)-1,2,3-thiadiazole-4-carboxylic acid can inhibit the growth of various bacterial strains. A comparative analysis of its Minimum Inhibitory Concentration (MIC) against common pathogens is presented in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Pseudomonas aeruginosa | 32.0 |
2. Antifungal Activity
The compound has also demonstrated antifungal properties against species such as Candida albicans and Aspergillus niger. The efficacy is often measured through the determination of the Minimum Fungicidal Concentration (MFC).
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example, derivatives containing the thiadiazole moiety have shown cytotoxic effects against various cancer cell lines, including HeLa and U2OS cells. The IC50 values for these activities are summarized in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.70 |
| U2OS | 0.69 |
The biological activity of 5-(Propan-2-yl)-1,2,3-thiadiazole-4-carboxylic acid is linked to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
- Receptor Binding : It can bind to receptors involved in signaling pathways that regulate cell survival and apoptosis.
Case Studies
Several case studies illustrate the compound's effectiveness:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of thiadiazoles exhibited potent activity against resistant strains of bacteria, with some compounds showing MIC values lower than traditional antibiotics .
- Anticancer Research : In vitro studies revealed that certain thiadiazole derivatives inhibited tumor growth in xenograft models, providing a promising avenue for cancer therapy .
Q & A
Q. What are the common synthetic routes for 5-(Propan-2-yl)-1,2,3-thiadiazole-4-carboxylic acid?
Methodological Answer: The synthesis typically involves cyclization of precursor thiosemicarbazides or condensation reactions. For example:
- Route 1 : Condensation of substituted hydrazines with α-keto acids, followed by cyclization using acetic acid/sodium acetate under reflux (3–5 hours) .
- Route 2 : Functionalization of 1,2,3-thiadiazole cores via alkylation or carboxylation, using catalysts like Pd/Cu in DMF or toluene .
Q. Key Conditions Table :
| Step | Reagents/Catalysts | Solvent | Temperature/Time | Yield* |
|---|---|---|---|---|
| Cyclization | AcOH, NaOAc | AcOH | Reflux, 3–5 h | 60–75% |
| Alkylation | Pd(OAc)₂, CuI | DMF | 80°C, 12 h | 50–65% |
*Yields extrapolated from analogous syntheses in .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for refinement. The thiadiazole ring and carboxylic acid group generate distinct torsion angles and hydrogen-bonding networks .
- Spectroscopy :
- NMR : H NMR shows peaks at δ 1.3–1.5 ppm (isopropyl CH₃), δ 8.2–8.5 ppm (thiadiazole H).
- IR : Strong C=O stretch at ~1700 cm⁻¹, thiadiazole ring vibrations at 1450–1550 cm⁻¹.
Q. What safety precautions are required during handling?
Methodological Answer:
- Hazards : Irritant to eyes, skin, and respiratory system (Risk Phrase: R36/37/38) .
- Protocols :
- Use PPE (gloves, goggles, lab coat).
- Work in a fume hood; avoid dust formation.
- Store at 0–6°C in airtight containers .
Advanced Research Questions
Q. How can computational methods predict its reactivity and electronic properties?
Methodological Answer:
- DFT Studies : Optimize geometry using Gaussian/B3LYP-6-31G(d). Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites.
- Example: The carboxylic acid group acts as an electron-withdrawing group, reducing the HOMO-LUMO gap by ~1.2 eV compared to non-carboxylated analogs .
- Global Reactivity Descriptors : Calculate chemical potential (μ) and electrophilicity index (ω) to compare with bioactive thiadiazoles .
Q. How is its biological activity evaluated in antimicrobial assays?
Methodological Answer:
- Protocol :
- Prepare serial dilutions (1–100 µg/mL) in DMSO.
- Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).
- Use microbroth dilution (MIC) and zone-of-inhibition assays.
- Mechanistic Insight : The thiadiazole ring disrupts microbial cell membranes, while the isopropyl group enhances lipophilicity for membrane penetration .
Q. What is its role as a building block in heterocyclic chemistry?
Methodological Answer:
- Applications :
- Core Modification : React with amines to form amides (e.g., 3-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid) .
- Metal Coordination : The carboxylic acid group chelates transition metals (Cu²⁺, Fe³⁺) for catalytic studies .
- Example Reaction :
- Amide Coupling : Use EDC/HOBt in DMF to conjugate with amino derivatives (yield: 70–85%) .
Q. How is purity assessed, and what analytical methods are recommended?
Methodological Answer:
- HPLC : Use a C18 column (UV detection at 254 nm), mobile phase: MeCN/H₂O (70:30) .
- TLC : Silica gel 60 F₂₅₄, eluent: EtOAc/hexane (1:1), Rf ≈ 0.4.
- Elemental Analysis : Match calculated vs. observed C, H, N, S content (deviation < 0.3%) .
Q. Data Contradictions & Resolutions
- Synthesis Yields : Evidence reports lower yields (50–65%) for metal-catalyzed routes vs. ’s acetic acid method (60–75%). Resolution: Optimize catalyst loading (e.g., 5 mol% Pd).
- Biological Activity : Some studies highlight antifungal potency, while others prioritize antibacterial effects. Resolution: Context-dependent activity; tailor assays to target pathogens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
